Lipophilicity Advantage: XLogP3 of 2.3 Versus Methyl 6-Chloro-5-nitronicotinate (XLogP3 1.5) and 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (XLogP3 1.8)
The target compound exhibits a computed XLogP3 of 2.3, which is 0.8 log units higher than methyl 6-chloro-5-nitronicotinate (XLogP3 = 1.5) and approximately 0.45 log units higher than 1-(6-chloro-5-nitropyridin-3-yl)ethanone (XLogP3 ≈ 1.8) . This increased lipophilicity, imparted by the cyclobutane ring, is expected to enhance passive membrane permeability and potentially improve intracellular target engagement, based on established drug-likeness guidelines favoring logP values in the 1–3 range for CNS and cellular permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5): XLogP3 = 1.5; 1-(6-Chloro-5-nitropyridin-3-yl)ethanone (CAS 127356-40-5): XLogP3 = 1.8458 |
| Quantified Difference | ΔXLogP3 = +0.8 vs. nicotinate; ΔXLogP3 ≈ +0.45 vs. ethanone |
| Conditions | Computed XLogP3 values from authoritative chemical databases; methodology consistent across sources |
Why This Matters
Higher lipophilicity within the drug-like range can translate to superior membrane permeability and oral bioavailability, making this compound a more promising starting point for lead optimization.
